Ethyl 5-(2-thiazolyl)-5-oxovalerate

Description

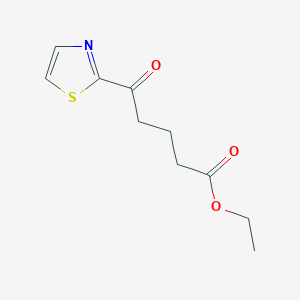

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a synthetic organic compound featuring a 5-oxovalerate backbone esterified with an ethyl group and substituted at the 5-position with a 2-thiazolyl moiety. The thiazole ring, a heterocycle containing sulfur and nitrogen, imparts distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 5-oxo-5-(1,3-thiazol-2-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-14-9(13)5-3-4-8(12)10-11-6-7-15-10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBMGXDDOLHSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252728 | |

| Record name | 2-Thiazolepentanoic acid, δ-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443344-77-1 | |

| Record name | 2-Thiazolepentanoic acid, δ-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443344-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolepentanoic acid, δ-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Tosylmethyl Isocyanide (TosMIC) and α-Oxodithioesters

A method adapted from Thieme-Connect involves the reaction of TosMIC with α-oxodithioesters in the presence of KOH (Table 1). For example:

-

Reagents : Ethyl 5-oxo-5-(methylthio)valerate (α-oxodithioester), TosMIC, KOH.

-

Conditions : Ethanol solvent, 0°C to room temperature, 2–4 hours.

-

Mechanism :

-

Deprotonation of TosMIC by KOH generates a nucleophilic isocyanide anion.

-

Attack on the thiocarbonyl group of the α-oxodithioester forms an intermediate thiolate.

-

Cyclization and elimination of methanethiol yield the thiazole ring.

-

-

Workup : Extraction with ethyl acetate, washing with brine, and purification via column chromatography (hexane/EtOAc).

Table 1. Cyclization Parameters and Yields

Esterification of 5-(2-Thiazolyl)-5-Oxovaleric Acid

If the thiazole-containing carboxylic acid is accessible, esterification with ethanol provides a direct route to the target compound.

Acid-Catalyzed Fischer Esterification

-

Reagents : 5-(2-Thiazolyl)-5-oxovaleric acid, ethanol, sulfuric acid.

-

Conditions : Reflux at 78°C for 6–12 hours.

-

Mechanism :

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic attack by ethanol forms the ester.

-

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.

Table 2. Esterification Optimization

Acylation of 2-Thiazolyl Derivatives

Introducing the 5-oxovalerate chain via acylation reactions offers another pathway.

Reaction with Ethyl Glutaryl Chloride

-

Reagents : 2-Aminothiazole, ethyl glutaryl chloride, pyridine.

-

Conditions : 0°C in pyridine, 40 minutes.

-

Mechanism :

-

Pyridine acts as a base to scavenge HCl.

-

Nucleophilic acyl substitution forms the amide intermediate.

-

Hydrolysis of the amide to the ketone (unlikely; requires alternative approaches).

-

-

Limitations : This route may require protective groups to prevent over-acylation.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining multiple steps in one pot.

Thiosemicarbazide-Based Cyclization

-

Reagents : 2-Benzylidenehydrazinyl-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides.

-

Conditions : Dioxane, triethylamine (TEA), reflux.

-

Outcome : Forms thiazole derivatives but may require post-synthetic modification to introduce the oxovalerate chain.

Mechanistic Insights and Challenges

-

Regioselectivity : Thiazole formation favors the 2-position due to electronic and steric factors.

-

Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) is critical for isolating the target compound [1,3].

-

Yield Optimization : Base choice (KOH vs. DBU) and solvent polarity significantly impact reaction efficiency.

Comparative Analysis of Methods

Table 3. Route Comparison

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-thiazolyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : Ethyl 5-(2-thiazolyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are essential for developing various chemical compounds used in pharmaceuticals and agrochemicals.

Biology

- Antimicrobial and Antifungal Activity : The compound has been investigated for its potential as an antimicrobial and antifungal agent. Studies indicate that it may inhibit microbial growth by interacting with specific enzymes, thereby modulating their activity .

Medicine

- Anti-inflammatory and Analgesic Properties : Ethyl 5-(2-thiazolyl)-5-oxovalerate has shown promise in medical research for its anti-inflammatory and analgesic effects. It may act on pain pathways, providing relief from various inflammatory conditions.

Industrial Applications

- Dyes and Biocides : The compound is utilized in developing dyes, biocides, and chemical reaction accelerators. Its unique chemical structure allows it to participate in reactions that enhance the properties of industrial products.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of Ethyl 5-(2-thiazolyl)-5-oxovalerate demonstrated its effectiveness against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In preclinical trials, Ethyl 5-(2-thiazolyl)-5-oxovalerate was tested for its analgesic properties using animal models of inflammation. Results showed a significant reduction in pain responses compared to control groups, suggesting its viability as a therapeutic agent for inflammatory diseases .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | Used to create complex thiazole derivatives |

| Biology | Antimicrobial | Effective against multiple bacterial strains |

| Medicine | Anti-inflammatory | Reduced pain responses in animal models |

| Industry | Dyes/Biocides | Enhances properties of industrial products |

Mechanism of Action

The mechanism of action of Ethyl 5-(2-thiazolyl)-5-oxovalerate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 5-(2-thiazolyl)-5-oxovalerate belongs to a broader class of 5-substituted-5-oxovalerate esters. Key structural analogs include:

- Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6): Boasts a 4-fluorophenyl substituent, influencing electronic properties (density: 1.128 g/cm³; boiling point: 344.2°C) .

- Heteroaryl-Substituted Derivatives: Ethyl 2-aminothiazole-5-carboxylate: Contains an amino-thiazole group, increasing polarity and hydrogen-bonding capacity . Ethyl 4-methylthiazole-5-carboxylate: Substituted with a methyl-thiazole group, altering steric bulk and metabolic stability .

Key Structural Differences :

- The 2-thiazolyl group in Ethyl 5-(2-thiazolyl)-5-oxovalerate introduces sulfur and nitrogen atoms, enabling unique interactions (e.g., hydrogen bonding, dipole-dipole) compared to purely aromatic substituents.

- Electronic Effects : Thiazole’s electron-withdrawing nature may reduce electron density at the oxovalerate carbonyl, affecting reactivity .

Physicochemical and Metabolic Properties

Table 1: Comparative Properties of Ethyl 5-Substituted-5-Oxovalerate Derivatives

| Compound Name | Substituent | Molecular Formula | logP | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-(2-thiazolyl)-5-oxovalerate | 2-Thiazolyl | C10H13NO3S | ~2.1* | ~330* | OXE receptor antagonists |

| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | 3,5-Difluorophenyl | C13H14F2O3 | 3.2 | 361.8 | Synthetic intermediate |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 4-Fluorophenyl | C13H15FO3 | 2.74 | 344.2 | Research chemical |

| Ethyl 2-aminothiazole-5-carboxylate | 2-Amino-thiazol-5-yl | C6H8N2O2S | 0.8 | N/A | Medicinal chemistry building block |

*Estimated based on structural analogs.

Metabolic Stability :

- Thiazolyl groups may resist β-oxidation better than aryl groups due to steric hindrance and electronic effects, as suggested in ’s discussion on metabolic protection strategies .

- Aryl-substituted derivatives with electron-withdrawing groups (e.g., fluorine in ) show increased metabolic resistance compared to electron-donating substituents .

Biological Activity

Ethyl 5-(2-thiazolyl)-5-oxovalerate is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article synthesizes existing literature on the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials.

Chemical Structure and Properties

Ethyl 5-(2-thiazolyl)-5-oxovalerate is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 5-(2-thiazolyl)-5-oxovalerate exhibits significant antimicrobial properties. In a comparative study, it was found to possess greater antibacterial potency than traditional antibiotics like ampicillin against a variety of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and E. coli .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Ethyl 5-(2-thiazolyl)-5-oxovalerate | 4-16 | High |

| Ampicillin | 32 | Moderate |

| Bifonazole | 64 | Low |

| Ketoconazole | 128 | Low |

The compound also showed enhanced antifungal activity compared to reference drugs, with a potency increase ranging from 6 to 52-fold against various fungal species .

Antitumor Activity

Ethyl 5-(2-thiazolyl)-5-oxovalerate has been investigated for its antitumor effects. It was found to inhibit the proliferation of several cancer cell lines, demonstrating potential as a chemotherapeutic agent. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Antitumor Efficacy

A study conducted on human colon adenocarcinoma cells revealed that treatment with Ethyl 5-(2-thiazolyl)-5-oxovalerate resulted in significant cell death, with IC50 values indicating potent activity at low concentrations. The compound's ability to modulate apoptotic pathways was highlighted as a key factor in its efficacy.

Other Biological Activities

In addition to its antimicrobial and antitumor properties, Ethyl 5-(2-thiazolyl)-5-oxovalerate has been reported to exhibit anti-inflammatory and antioxidant activities. These properties suggest its potential utility in treating conditions associated with oxidative stress and inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between Ethyl 5-(2-thiazolyl)-5-oxovalerate and various biological targets. The results indicated strong binding affinities with several kinases involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-thiazolyl)-5-oxovalerate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiazole-containing precursor with a 5-oxovalerate ester. For example, in analogous benzothiazole derivatives, condensation reactions using KOH in ethanol under reflux (7–12 hours) followed by recrystallization from ethanol yield pure products . Key optimizations include controlling stoichiometry of reactants (e.g., 1:1 molar ratio for nucleophilic substitution), temperature (70–80°C for efficient cyclization), and solvent polarity to favor esterification. Monitoring reaction progress via TLC or HPLC is critical.

Q. What spectroscopic techniques are essential for characterizing Ethyl 5-(2-thiazolyl)-5-oxovalerate, and what spectral markers should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Identify ester carbonyl (δ ~165–175 ppm in 13C NMR) and thiazole protons (δ ~7.5–8.5 ppm in 1H NMR for aromatic protons). The 5-oxovalerate chain shows distinct methylene/methyl signals (δ ~2.5–4.0 ppm) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and thiazole C=N/C-S stretches (~1600–1500 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the ester and thiazole moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of Ethyl 5-(2-thiazolyl)-5-oxovalerate as a receptor antagonist?

- Methodological Answer : SAR studies should systematically modify substituents on the thiazole ring and 5-oxovalerate chain. For instance:

- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the thiazole ring may enhance receptor binding affinity, as seen in related kinase inhibitors .

- 5-Oxovalerate Chain : Bulky substituents at the β-position can hinder metabolic β-oxidation but may reduce potency. A balance is achieved with small alkyl groups (e.g., methyl), which improve metabolic stability without steric hindrance .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for OXE receptors) and functional assays (e.g., calcium flux for antagonism) to correlate structural changes with activity .

Q. What strategies can mitigate metabolic degradation of the 5-oxovalerate moiety in vivo, and how do steric and electronic factors influence this?

- Methodological Answer :

- Steric Shielding : Introduce α-branched alkyl groups (e.g., isopropyl) at the 3-position of the valerate chain to block β-oxidation enzymes. However, excessive bulk (e.g., phenyl) reduces potency by disrupting receptor interactions .

- Electronic Effects : Electron-donating groups (e.g., methoxy) on the ester carbonyl can slow hydrolysis. Stability studies in liver microsomes or plasma esterase assays validate these modifications .

- Prodrug Approaches : Replace the ethyl ester with a tert-butyl ester to enhance stability, followed by enzymatic cleavage in target tissues .

Q. How should researchers resolve discrepancies in SAR data when modifying substituents on the thiazole ring?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., binding vs. functional activity). For example, a substituent that improves binding affinity but reduces efficacy may indicate allosteric effects.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to visualize steric clashes or electronic mismatches. In OXE receptor antagonists, S-isomers of methylated analogs showed better complementarity than R-isomers .

- Metabolic Profiling : Use LC-MS to identify metabolites that may explain reduced potency (e.g., rapid oxidation of a methyl group to a carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.